molecular formula C19H16O2 B013830 (9-Phenanthryl)methyl methacrylate CAS No. 53223-82-8

(9-Phenanthryl)methyl methacrylate

Cat. No.: B013830
CAS No.: 53223-82-8
M. Wt: 276.3 g/mol
InChI Key: SKCCBBCEVTUWBS-UHFFFAOYSA-N
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Description

(9-Phenanthryl)methyl methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C19H16O2 and its molecular weight is 276.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antioxidant Properties and Polymerization Inhibition : (9-Phenanthryl)methyl methacrylate, as part of the phanthrols group, shows significant inhibitory effects on the thermal oxidative degradation of polypropylene. It also inhibits the radical polymerization of methyl methacrylate, enhancing the stability of these polymers (Osawa, Ōta, Naya, & Ogiwara, 1974).

  • Holographic Memory Performance : Phenanthrenequinone-doped poly(methyl methacrylate), which may include this compound, has been found to be promising for holographic memory applications. This is due to its high exposure sensitivity and optically induced birefringence, observed in samples as thick as 3 mm (Steckman, Solomatine, Zhou, & Psaltis, 1998).

  • Photopolymer Material for Data Storage : Photopolymer materials containing this compound demonstrate negligible shrinkage after optical exposures, making them suitable for volume holographic data storage (Lin, Hsu, Chen, & Whang, 2000).

  • Polymer Synthesis : The phenanthrene-based lithium initiator has been effective in synthesizing low polydispersity poly(methyl methacrylate) PMMA polymers through anionic polymerization (Hruška, Vuillemin, & Riess, 1994).

  • Photostability and Polymerization Acceleration : The photostability of 9-phenylxanthene dyes, which can be incorporated in copolymers with methyl methacrylate, is enhanced, resulting in accelerated polymerization processes and improved photostability of both dyes and copolymers (Konstantinova, Cheshmedjieva-Kirkova, & Konstantinov, 1999).

  • Biomedical and Pharmaceutical Applications : Meth(acrylate) diblock copolymers with fluorescent dyes, potentially including this compound, offer potential applications in the biomedical and pharmaceutical fields (Tong, Zhou, Ni, & Winnik, 2001).

  • Delayed Fluorescence in Copolymers : An alternating copolymer of 9-phenanthrylmethyl methacrylate and 9-vinylphenanthrene in rigid solution exhibits enhanced delayed fluorescence, useful in certain applications (Itoh, Inoue, Etoh, Kusano, & Goshima, 2001).

  • One-Handed Helical Polymer Formation : The asymmetric polymerization of triphenylmethyl methacrylate, a similar compound, leads to a one-handed helical polymer, hinting at the potential of this compound in creating specific polymer structures (Nakano, Okamoto, & Hatada, 1992).

  • Luminescent Copolymers : MMA copolymerized with anthrylmethyl methacrylate or derivatives like this compound yields luminescent copolymers with varying wavelengths and intensities (Neugebauer, Charasim, Swinarew, Stolarzewicz, Krompiec, Janeczek, Simokaitienė, & Gražulevičius, 2011).

Safety and Hazards

The safety data sheet for methacrylates suggests that they are highly flammable and can cause skin irritation. They may also cause an allergic skin reaction and respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in well-ventilated areas .

Properties

IUPAC Name

phenanthren-9-ylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c1-13(2)19(20)21-12-15-11-14-7-3-4-8-16(14)18-10-6-5-9-17(15)18/h3-11H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCCBBCEVTUWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350537
Record name (9-PHENANTHRYL)METHYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53223-82-8
Record name (9-PHENANTHRYL)METHYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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